molecular formula C7H7ClFN B14841223 3-(Chloromethyl)-4-fluoro-5-methylpyridine

3-(Chloromethyl)-4-fluoro-5-methylpyridine

Cat. No.: B14841223
M. Wt: 159.59 g/mol
InChI Key: NEYPAUZLGKDZLA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method is the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 4-fluoro-5-methylpyridine.

Scientific Research Applications

3-(Chloromethyl)-4-fluoro-5-methylpyridine has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological processes in pests.

    Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-fluoro-5-methylpyridine depends on its application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors in microbial or human cells, leading to therapeutic effects.

    Agrochemicals: The compound can interfere with essential biological pathways in pests, such as enzyme inhibition or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-methylpyridine: Similar structure but lacks the fluorine atom.

    4-Fluoro-5-methylpyridine: Similar structure but lacks the chloromethyl group.

    3-(Chloromethyl)-4-methylpyridine: Similar structure but lacks the fluorine atom and has an additional methyl group.

Uniqueness

3-(Chloromethyl)-4-fluoro-5-methylpyridine is unique due to the presence of both the chloromethyl and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

3-(chloromethyl)-4-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3

InChI Key

NEYPAUZLGKDZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)CCl

Origin of Product

United States

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